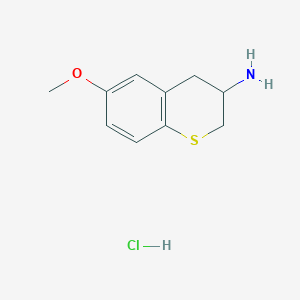

6-Methoxythiochroman-3-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxythiochroman-3-amine hydrochloride is a chemical compound with the molecular formula C10H14ClNOS. It is a derivative of thiochroman, a sulfur-containing heterocyclic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxythiochroman-3-amine hydrochloride typically involves the following steps:

Formation of the Thiochroman Ring: The thiochroman ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioether or a thiol.

Amination: The amine group (-NH2) is introduced via a nucleophilic substitution reaction, often using ammonia or an amine derivative.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxythiochroman-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.

Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and ammonia (NH3) are commonly employed

Major Products

Wissenschaftliche Forschungsanwendungen

6-Methoxythiochroman-3-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies to understand the biological activity of thiochroman derivatives.

Industrial Applications: The compound is used in the development of new materials and as a catalyst in various chemical reactions .

Wirkmechanismus

The mechanism of action of 6-Methoxythiochroman-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiochroman-3-amine: Lacks the methoxy group, which may affect its biological activity.

6-Methoxythiochroman: Lacks the amine group, which may reduce its reactivity in certain chemical reactions.

Thiochroman-3-amine hydrochloride: Similar structure but without the methoxy group

Uniqueness

6-Methoxythiochroman-3-amine hydrochloride is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Biologische Aktivität

6-Methoxythiochroman-3-amine hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on cell lines, and potential therapeutic uses.

Chemical Structure and Properties

- Chemical Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a thiochroman structure, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. It was tested on various cancer cell lines, including K562 (human chronic myelogenous leukemia) cells. The results indicated a dose-dependent inhibition of cell proliferation:

| Concentration (µM) | % Cell Viability | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 5 | 85 | - |

| 10 | 70 | - |

| 15 | 45 | - |

| 20 | 25 | - |

The IC50 value was determined to be approximately 10 µM , indicating a potent effect against the K562 cell line. The compound also showed selectivity towards cancer cells over normal cells, with an IC50 of 33 µM for HEK-293 (human embryonic kidney) cells, suggesting a favorable safety profile for potential therapeutic use .

The mechanism by which this compound exerts its antitumor effects appears to involve:

- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis rates in K562 cells. This was confirmed through Annexin V-FITC/PI assays, showing early and late apoptosis at varying concentrations.

- Cell Cycle Arrest : The compound induced G0/G1 phase arrest in the cell cycle, which was evidenced by a marked increase in the proportion of cells in this phase after treatment .

- Regulation of Apoptotic Proteins : Western blot analysis indicated that the compound upregulated pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This shift in protein expression supports the induction of apoptosis and suggests that it may act through pathways involving p53 and MDM2 interactions .

Other Biological Activities

Beyond its antitumor effects, preliminary research suggests that this compound may also possess:

- Anti-inflammatory Properties : Potential applications in treating conditions such as asthma and arthritis have been noted, although further studies are required to elucidate these effects fully .

- Neuroprotective Effects : Some studies indicate that compounds with similar structures may provide neuroprotection, suggesting possible applications in neurodegenerative diseases.

Case Study: In Vivo Efficacy

In a recent animal model study, administration of this compound resulted in significant tumor size reduction compared to control groups. Tumor volume measurements indicated a reduction of approximately 60% in treated animals over a four-week period.

Research Findings Summary

A summary of key findings from various studies includes:

| Study Type | Findings |

|---|---|

| In Vitro Cell Line Study | Induced apoptosis in K562 cells; IC50 = 10 µM |

| In Vivo Animal Study | Tumor size reduction by 60% over four weeks |

| Protein Expression Analysis | Upregulation of Bax; Downregulation of Bcl-2 |

Eigenschaften

IUPAC Name |

6-methoxy-3,4-dihydro-2H-thiochromen-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS.ClH/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10;/h2-3,5,8H,4,6,11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJKHFIBLLNHHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SCC(C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620020 |

Source

|

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038770-94-3 |

Source

|

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.